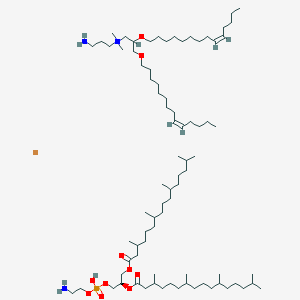
13-Emsgtd
Vue d'ensemble
Description
13-Emsgtd is a synthetic molecule that has gained significant attention in the scientific community for its potential applications in various fields of research. This molecule is known for its unique properties, which make it an ideal candidate for use in biochemical and physiological studies. In
Applications De Recherche Scientifique
Metabolic Flux Analysis
A workflow for the 13C isotope-based Metabolic Flux Analysis (13C-MFA) has been developed, focusing on the metabolic network modeling workflow. This involves tasks like model setup, data acquisition, evaluation of model equations, and data visualization. Human intervention and the integration of various knowledge and data sources are critical in each modeling step. A scientific workflow framework is utilized to organize and automate complex analysis processes in 13C-MFA applications, which helps minimize errors and accelerate evaluation procedures for 13C labeling experiments (Dalman et al., 2010).
Electrochemical Microsystem Technologies
Electrochemical microsystem technologies (EMST), which include electrochemical reactions applied in microsystem technologies (MST) and MST applied in electrochemistry, significantly impact various fields like electrochemistry, engineering, and material science. Fundamental research in this area involves scaling down reactions to the micro-scale, discussing control, advantages, and applications of electrochemical microreactions. This research also addresses the scaling up of microreactions for mass production and the realization of multistep processes, demonstrated in processes like the LIGA process and Foturan® technology (Schultze & Tsakova, 1999).
Cancer Research
Research on EMSY, a BRCA2 interacting protein, suggests its role as a key oncogene within the 11q13 amplicon in ovarian cancer. EMSY is amplified in a significant percentage of high-grade papillary serous carcinomas and other forms of ovarian cancer. This finding supports the importance of EMSY in the development and progression of ovarian cancer, providing insights into potential therapeutic targets (Brown et al., 2006).
Marketing Research in Emerging Markets
Research in emerging markets (EMs) is crucial for the advancement of marketing science and practice. EMs present unique challenges that can test and expand our understanding of marketing phenomena. A framework is proposed for how EM research contributes to marketing science, involving stages like theory development, data acquisition, data analysis, and learning. This approach emphasizes the importance of EM research in developing and implementing marketing strategies (Burgess & Steenkamp, 2006).
Environmental Research
Annual reports from the Environmental Dynamics and Simulation (ED&S) directorate at the Environmental Molecular Sciences Laboratory (EMSL) highlight research achievements in addressing environmental problems. EMSL, a facility of the US Department of Energy, provides capabilities for experiments and analysis to find solutions to national environmental issues like pollution production, global climate change, and health effects from contaminated environments (Foster-Mills, 2000).
Propriétés
IUPAC Name |
2-ethyl-2-[(2E)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13H,3-6,9-10,12H2,1-2H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXFYKCGCDGYNC-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)CCC1=O)CC=C2CCCC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(=O)CCC1=O)C/C=C/2\CCCC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801036345 | |
| Record name | 2-[(2E)-2-(3,4-Dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62298-52-6 | |
| Record name | 2-[(2E)-2-(3,4-Dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62298-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2E)-2-(3,4-Dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-18-methyl-8,14-seco-1,3,5(10),9(11)-estratetraene-14,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















